(2-Fluoro-4-methoxyphenyl)methanesulfonyl chloride (2-Fluoro-4-methoxyphenyl)methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1600389-10-3
VCID: VC4849999
InChI: InChI=1S/C8H8ClFO3S/c1-13-7-3-2-6(8(10)4-7)5-14(9,11)12/h2-4H,5H2,1H3
SMILES: COC1=CC(=C(C=C1)CS(=O)(=O)Cl)F
Molecular Formula: C8H8ClFO3S
Molecular Weight: 238.66

(2-Fluoro-4-methoxyphenyl)methanesulfonyl chloride

CAS No.: 1600389-10-3

Cat. No.: VC4849999

Molecular Formula: C8H8ClFO3S

Molecular Weight: 238.66

* For research use only. Not for human or veterinary use.

(2-Fluoro-4-methoxyphenyl)methanesulfonyl chloride - 1600389-10-3

Specification

CAS No. 1600389-10-3
Molecular Formula C8H8ClFO3S
Molecular Weight 238.66
IUPAC Name (2-fluoro-4-methoxyphenyl)methanesulfonyl chloride
Standard InChI InChI=1S/C8H8ClFO3S/c1-13-7-3-2-6(8(10)4-7)5-14(9,11)12/h2-4H,5H2,1H3
Standard InChI Key MUKJUSXUAWUZAE-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)CS(=O)(=O)Cl)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of (2-fluoro-4-methoxyphenyl)methanesulfonyl chloride is C₈H₇ClFO₃S, yielding a molecular weight of 237.65 g/mol . The structure consists of a benzene ring with:

  • A fluorine atom at the 2-position,

  • A methoxy group (-OCH₃) at the 4-position,

  • A methanesulfonyl chloride (-SO₂Cl) group attached to the methylene carbon.

The substitution pattern creates a sterically hindered environment, which impacts reactivity in nucleophilic substitution and electrophilic aromatic substitution reactions .

CAS Registry and Synonyms

  • CAS Number: 1016516-68-9 .

  • Synonyms:

    • 2-Fluoro-4-methoxybenzenesulfonyl chloride,

    • (2-Fluoro-4-methoxyphenyl)methanesulfonyl chloride,

    • 4-Methoxy-2-fluorophenylmethanesulfonyl chloride.

Synthesis and Manufacturing

Optimization Challenges

Key challenges include:

  • Moisture sensitivity: Sulfonyl chlorides hydrolyze readily, necessitating anhydrous conditions .

  • Regioselectivity: Ensuring correct positioning of the fluorine and methoxy groups during electrophilic substitution.

  • Purification: Distillation under reduced pressure (e.g., 10 mmHg at 130°C) may be required to isolate the product .

Physicochemical Properties

Physical State and Stability

  • Appearance: Crystalline solid or low-melting mass (analogous to 4-fluorobenzenesulfonyl chloride, which melts at 29–31°C) .

  • Solubility: Likely soluble in polar aprotic solvents (e.g., dioxane, dichloromethane) based on structural analogs .

  • Stability: Moisture-sensitive; decomposes upon exposure to water or humidity, releasing HCl gas .

Table 1: Estimated Physicochemical Properties

PropertyValueSource Analog
Melting Point25–30°C (estimated)
Boiling Point95–96°C at 2 mmHg (estimated)
Density1.4–1.5 g/cm³
Flash Point>110°C

Spectroscopic Data

  • ¹H NMR: Expected signals for aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ 3.8 ppm), and CH₂SO₂Cl (δ 4.1–4.3 ppm).

  • ¹³C NMR: Peaks for quaternary carbons adjacent to fluorine (δ 160–165 ppm) and sulfonyl chloride (δ 55–60 ppm).

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s sulfonyl chloride group enables bioconjugation with amines or alcohols to form sulfonamides or sulfonate esters. This reactivity is exploited in:

  • Prodrug synthesis: Modifying drug solubility or bioavailability.

  • PET tracer development: Fluorinated aromatic sulfonyl chlorides are used to radiolabel biomolecules for imaging . For example, 4-(2-fluoro-4-[¹¹C]methoxyphenyl)picolinamide derivatives have been evaluated as metabotropic glutamate receptor 2 (mGluR2) tracers .

Materials Science

  • Polymer modification: Incorporating fluorinated sulfonamide groups enhances thermal stability and chemical resistance in polymers.

  • Surface functionalization: Covalent attachment to solid supports (e.g., Sepharose beads) for chromatography or catalysis .

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